molecular formula C39H41N3O11S B13441823 Trabectedine Impurity E

Trabectedine Impurity E

Cat. No.: B13441823
M. Wt: 759.8 g/mol
InChI Key: HURGLJIPFDYHTH-YAJOLDMGSA-N
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Description

Trabectedine Impurity E is a chemical compound related to Trabectedin, a marine-derived anti-neoplastic drug. . This compound is one of the impurities that can be formed during the synthesis or degradation of Trabectedin.

Preparation Methods

The synthesis of Trabectedine and its impurities involves complex chemical reactions. Trabectedin is initially isolated from the Caribbean tunicate Ecteinascidia turbinata and is currently prepared by chemical synthesis . The synthetic process includes reactions such as the Mannich reaction, Pictet-Spengler reaction, Curtius rearrangement, and chiral rhodium-based diphosphine-catalyzed enantioselective hydrogenation . Industrial production methods focus on optimizing these reactions to ensure high yield and purity of Trabectedin while minimizing the formation of impurities like Trabectedine Impurity E.

Chemical Reactions Analysis

Trabectedine Impurity E, like Trabectedin, can undergo various chemical reactions. These include:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Trabectedine Impurity E is primarily studied in the context of its parent compound, Trabectedin. Research focuses on understanding the formation, stability, and biological activity of this impurity. In chemistry, it is used to study the synthetic pathways and degradation mechanisms of Trabectedin . In biology and medicine, it is investigated for its potential effects on cancer cells and its role in the overall efficacy and safety of Trabectedin . In industry, it is important for quality control and regulatory compliance to ensure the purity of pharmaceutical products.

Comparison with Similar Compounds

Trabectedine Impurity E can be compared with other impurities and analogs of Trabectedin. Similar compounds include:

Properties

Molecular Formula

C39H41N3O11S

Molecular Weight

759.8 g/mol

IUPAC Name

[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-12,27-dioxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

InChI

InChI=1S/C39H41N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36,40,44-45H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,39+/m0/s1

InChI Key

HURGLJIPFDYHTH-YAJOLDMGSA-N

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C(=O)[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(=O)C(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Origin of Product

United States

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